Cas no 7659-02-1 (5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine)

5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-nitrophenyl group at the 5-position and an amine at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The nitro group enhances electrophilicity, facilitating further functionalization, while the oxadiazole ring contributes to stability and bioactivity. Its applications include serving as a precursor for bioactive molecules, particularly in the development of antimicrobial and anticancer agents. The compound’s well-defined reactivity and compatibility with diverse synthetic routes make it a versatile intermediate in organic and medicinal chemistry.
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine structure
7659-02-1 structure
Product name:5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
CAS No:7659-02-1
MF:C8H6N4O3
MW:206.158240795135
MDL:MFCD00469759
CID:982787
PubChem ID:676499

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
    • 1,3,4-oxadiazol-2-amine, 5-(3-nitrophenyl)-
    • SR-01000512778-1
    • EN300-08717
    • 7659-02-1
    • DTXSID70350302
    • Z56946193
    • 2-Amino-5-(3-nitrophenyl)-1,3,4-oxadiazole
    • CS-0307844
    • MLS001006907
    • HMS2765E04
    • MFCD00469759
    • SMR000384413
    • CHEMBL1896222
    • LS-11584
    • BDBM56749
    • [5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]amine
    • cid_676499
    • AKOS000198790
    • SR-01000512778
    • MDL: MFCD00469759
    • Inchi: InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)
    • InChI Key: ZCDYCESVPSXZFM-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N)O2

Computed Properties

  • Exact Mass: 206.04408
  • Monoisotopic Mass: 206.04399007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 0.9

Experimental Properties

  • PSA: 108.08

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB314364-500 mg
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
500MG
€313.80 2023-01-16
Enamine
EN300-08717-2.5g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
2.5g
$586.0 2025-03-21
Enamine
EN300-08717-0.1g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
0.1g
$77.0 2025-03-21
Enamine
EN300-08717-10.0g
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
7659-02-1 95.0%
10.0g
$1286.0 2025-03-21
abcr
AB314364-5g
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
5g
€1037.00 2025-02-17
abcr
AB314364-1g
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, 95%; .
7659-02-1 95%
1g
€397.00 2025-02-17
Aaron
AR00GGAA-2.5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
2.5g
$831.00 2025-01-24
Aaron
AR00GGAA-5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
5g
$1218.00 2025-01-24
1PlusChem
1P00GG1Y-100mg
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
100mg
$147.00 2025-02-27
1PlusChem
1P00GG1Y-2.5g
5-(3-NITROPHENYL)-1,3,4-OXADIAZOL-2-AMINE
7659-02-1 95%
2.5g
$780.00 2025-02-27

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Tosyl chloride ;  0 °C; 15 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
2.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Tosyl chloride ,  Triethylamine Solvents: N-Methyl-2-pyrrolidone ;  12 h, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, 40 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase
Yang, Seung-Ju; et al, ACS Combinatorial Science, 2015, 17(12), 732-741

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Raw materials

5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine Preparation Products

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Amadis Chemical Company Limited
(CAS:7659-02-1)5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
A1176547
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):197.0/235.0/614.0/899.0